molecular formula C11H22N2O B13301962 N-(3-methylbutan-2-yl)piperidine-4-carboxamide

N-(3-methylbutan-2-yl)piperidine-4-carboxamide

Cat. No.: B13301962
M. Wt: 198.31 g/mol
InChI Key: LDWLSRVVBRQTNE-UHFFFAOYSA-N
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Description

N-(3-methylbutan-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H22N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its piperidine ring structure, which is a common feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutan-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 3-methylbutan-2-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

N-(3-methylbutan-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylbutan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutan-2-yl)piperidine-4-carboxamide hydrochloride
  • N-(1,2-dimethylpropyl)-4-piperidinecarboxamide hydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the 3-methylbutan-2-yl group attached to the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-(3-methylbutan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C11H22N2O/c1-8(2)9(3)13-11(14)10-4-6-12-7-5-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)

InChI Key

LDWLSRVVBRQTNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(=O)C1CCNCC1

Origin of Product

United States

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